molecular formula C15H12Cl3N3O4S B11702043 3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid

3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid

Cat. No.: B11702043
M. Wt: 436.7 g/mol
InChI Key: NXXVMIZHTPAUIK-UHFFFAOYSA-N
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Description

3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, trichloromethyl group, and benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2,2-trichloroethylamine with furan-2-carboxylic acid to form an intermediate, which is then reacted with thiourea and benzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trichloromethyl group and furan ring are key functional groups that contribute to its activity by interacting with target proteins and disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: Compounds with similar furan and carboxylic acid moieties.

    Trichloromethyl compounds: Molecules containing the trichloromethyl group, such as trichloromethylbenzene.

    Thiourea derivatives: Compounds with similar thiourea functional groups.

Uniqueness

3-[[2,2,2-Trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl3N3O4S

Molecular Weight

436.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H12Cl3N3O4S/c16-15(17,18)13(20-11(22)10-5-2-6-25-10)21-14(26)19-9-4-1-3-8(7-9)12(23)24/h1-7,13H,(H,20,22)(H,23,24)(H2,19,21,26)

InChI Key

NXXVMIZHTPAUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)C(=O)O

Origin of Product

United States

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